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Compound of Interest

Compound Name: 4-Methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2667450 Get Quote

Introduction

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a

scaffold of significant interest in medicinal chemistry and drug development due to its presence

in numerous biologically active molecules. A thorough spectroscopic characterization is

fundamental for the unambiguous identification and quality control of this compound. This

technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-
1,3-benzoxazole-2-thiol using Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a consolidated

summary based on published data for closely related isomers and analogous structures,

offering a robust predictive framework for the characterization of the title compound.

Molecular Structure and Physicochemical
Properties

Chemical Name: 4-Methyl-1,3-benzoxazole-2-thiol

Synonyms: 4-Methyl-2-mercaptobenzoxazole, 2(3H)-Benzoxazolethione, 4-methyl-[1]

Molecular Formula: C₈H₇NOS[1]

Molecular Weight: 165.21 g/mol [1]

CAS Number: 93794-44-6[1]
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Physical State: Solid (Predicted)

Melting Point: 92 °C[1]

Synthesis and Analysis Workflow
The synthesis of 4-Methyl-1,3-benzoxazole-2-thiol is typically achieved by the reaction of 2-

amino-3-methylphenol with carbon disulfide in an alkaline medium. The subsequent

spectroscopic analysis follows a logical workflow to confirm the structure of the synthesized

compound.
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The following tables summarize the predicted and analogous spectroscopic data for 4-Methyl-
1,3-benzoxazole-2-thiol. The data for the isomeric 5-methyl-1,3-benzoxazole-2-thiol is

provided for comparative purposes.

Table 1: ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Proton Assignment
Predicted Chemical
Shift (δ, ppm) for 4-
Methyl Isomer

Reported Chemical
Shift (δ, ppm) for 5-
Methyl Isomer[2]

Multiplicity

-SH ~13.8 13.8 Broad Singlet

Ar-H (3H) 7.10 - 7.40 7.1 - 7.4 Multiplet

-CH₃ ~2.50 2.52 Singlet

Table 2: ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm) for 4-Methyl
Isomer

Reported Chemical Shift
(δ, ppm) for 5-Methyl
Isomer[2]

C=S (Thione) ~180 Not Reported

C=N ~146 146

Aromatic C 110 - 140 110 - 135

-CH₃ ~15-20 21

Table 3: FT-IR Spectral Data (KBr Pellet)
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Vibrational
Mode

Functional
Group

Expected
Wavenumber
(cm⁻¹) for 4-
Methyl Isomer

Reported
Wavenumber
(cm⁻¹) for 5-
Methyl
Isomer[2]

Intensity

N-H Stretch
Amide (Thione

Tautomer)
~3380 3380 Medium

C-H Stretch Aromatic 3000 - 3100 - Weak

C-H Stretch Methyl 2850 - 2960 - Weak

S-H Stretch Thiol Tautomer 2550 - 2600 -
Weak, often

broad or absent

C=N Stretch
Benzoxazole

Ring
~1615 - Medium

C=C Stretch Aromatic Ring 1450 - 1600 -
Medium to

Strong

C-S Stretch Thiol/Thione 600 - 800 - Medium to Weak

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z (Expected) Ion/Fragment Notes

165 [M]⁺˙ Molecular ion

166 [M+1]⁺˙ Isotope peak for ¹³C

167 [M+2]⁺˙ Isotope peak for ³⁴S

150 [M - CH₃]⁺ Loss of a methyl radical

132 [M - SH]⁺ Loss of a sulfhydryl radical

121 [C₇H₅NO]⁺˙
Fragmentation of the thiazole

ring

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://sdiopr.s3.ap-south-1.amazonaws.com/2023/May/25-May-23/2023_JPRI_100272/Ms_JPRI_100272.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6).

Transfer solution to a 5 mm NMR tube.

Insert sample into the NMR spectrometer.

Lock, tune, and shim the instrument.

Acquire ¹H spectrum (e.g., 16 scans). Acquire ¹³C{¹H} spectrum (e.g., 1024 scans).

Process FIDs (Fourier Transform, phase and baseline correction).

Calibrate spectra using the solvent residual peak.

Click to download full resolution via product page
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Sample Preparation: Accurately weigh 5-10 mg of 4-Methyl-1,3-benzoxazole-2-thiol and

dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a

small vial. Transfer the solution to a 5 mm NMR tube.[3]

Instrumental Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies. Shim the

magnetic field to obtain a sharp and symmetrical solvent peak.[4]

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. A standard 90° pulse sequence is typically used.

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number

of scans is required due to the low natural abundance of ¹³C.

Data Processing: Process the resulting Free Induction Decays (FIDs) by applying a Fourier

Transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the

residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for

¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the KBr pellet method for solid samples.
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Grind 1-2 mg of sample with 100-200 mg of dry KBr powder in an agate mortar.

Transfer the mixture to a pellet die.

Press under high pressure (~8-10 tons) to form a transparent pellet.

Acquire a background spectrum (air).

Place the pellet in the sample holder and acquire the sample spectrum.

Process the spectrum (background subtraction, baseline correction).

Click to download full resolution via product page

FT-IR Spectroscopy Experimental Workflow

Sample Preparation: Weigh 1-2 mg of 4-Methyl-1,3-benzoxazole-2-thiol and 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr).[5][6] Grind the two components together

in an agate mortar to obtain a fine, homogeneous powder.

Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 8-10

tons of pressure for several minutes to form a thin, transparent pellet.[7]

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum, typically over the range

of 4000-400 cm⁻¹.
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Data Processing: The instrument software will automatically subtract the background

spectrum. Perform a baseline correction if necessary.

Mass Spectrometry (MS)
This protocol outlines the procedure for obtaining an electron ionization mass spectrum.

Dissolve a small amount of sample in a volatile solvent (e.g., methanol).

Introduce the sample into the ion source (e.g., via direct insertion probe or GC).

Ionize the sample using a 70 eV electron beam (Electron Ionization).

Separate ions in the mass analyzer based on their m/z ratio.

Detect the ions and generate the mass spectrum.

Analyze the spectrum for the molecular ion and fragmentation pattern.

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Sample Introduction: Dissolve a small quantity of the compound in a volatile solvent.

Introduce the sample into the mass spectrometer, for example, using a direct insertion probe

or via a gas chromatograph (GC-MS).
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Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[8]

[9][10] This high energy causes reproducible fragmentation, which is useful for structural

elucidation.

Mass Analysis and Detection: The resulting ions are accelerated and separated according to

their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance

of each ion.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

([M]⁺˙), which confirms the molecular weight. Interpret the fragmentation pattern to

corroborate the proposed structure. The fragmentation of benzoxazoles often involves

characteristic losses of small molecules and radicals from the heterocyclic ring system.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyl-1,3-benzoxazole-2-
thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2667450#spectroscopic-analysis-nmr-ir-ms-of-4-
methyl-1-3-benzoxazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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